methyl 4-[(4-bromobenzoyl)amino]benzoate
Description
Methyl 4-[(4-bromobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-bromobenzoyl substituent linked via an amide group to the para position of the methyl benzoate core. Its molecular formula is C₁₅H₁₂BrNO₃, with a molar mass of 334.17 g/mol. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of tubulin-targeting agents for cancer chemotherapy . Key structural features include:
- Methyl ester group: Enhances lipophilicity and metabolic stability.
- 4-Bromobenzoyl moiety: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions.
- Amide linkage: Provides hydrogen-bonding capability and structural rigidity.
Synthetic routes often involve coupling 4-bromobenzoyl chloride with methyl 4-aminobenzoate, followed by purification via silica gel chromatography . Spectroscopic characterization (¹H NMR, IR) confirms the presence of aromatic protons, carbonyl stretches (~1720 cm⁻¹ for ester, ~1644 cm⁻¹ for amide), and N–H vibrations (~3277 cm⁻¹) .
Properties
IUPAC Name |
methyl 4-[(4-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIDRFTSLRWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluoro Analog : Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
Nitro Derivative : Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate
Methyl-Substituted Analog : Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate
- Key Difference : Bromine replaced with methyl (-CH₃) and addition of a sulfamoyl (-SO₂NH₂) group.
- Impact :
Ester Group Modifications
Ethyl Ester : Ethyl 4-[(4-bromobenzoyl)amino]benzoate
Isopropyl Ester : Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate
Isobutyl Ester : Isobutyl 4-[(4-bromobenzoyl)amino]benzoate
- Key Difference : Isobutyl ester (-OCH₂C(CH₃)₂).
- Impact: Highest molecular weight (376.24 g/mol) and lipophilicity in this series. Potential for prolonged tissue retention in pharmacokinetic studies .
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